molecular formula C12H21N3O B12086912 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

Cat. No.: B12086912
M. Wt: 223.31 g/mol
InChI Key: GHDIPYYBLBCJHI-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a chemical compound with a complex structure that includes a pyrazole ring and a tetrahydropyran moiety

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the reaction of the pyrazole derivative with tetrahydropyran-4-ylmethyl halides under nucleophilic substitution conditions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyran rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine can be compared with similar compounds such as:

    1-(1-Methyl-1H-pyrazol-4-yl)-N-methylmethanamine: This compound lacks the tetrahydropyran moiety, which may affect its stability and bioavailability.

    1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamine: This compound has a longer alkyl chain, which may influence its interaction with molecular targets and its overall pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)-N-(oxan-4-ylmethyl)ethanamine

InChI

InChI=1S/C12H21N3O/c1-10(12-8-14-15(2)9-12)13-7-11-3-5-16-6-4-11/h8-11,13H,3-7H2,1-2H3

InChI Key

GHDIPYYBLBCJHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCC2CCOCC2

Origin of Product

United States

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